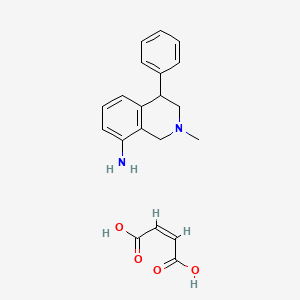

Nomifensine maleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

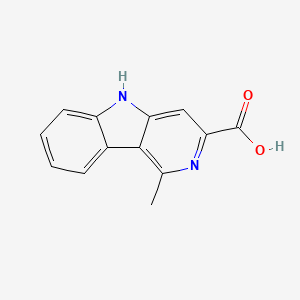

An isoquinoline derivative that prevents dopamine reuptake into synaptosomes. The maleate was formerly used in the treatment of depression. It was withdrawn worldwide in 1986 due to the risk of acute hemolytic anemia with intravascular hemolysis resulting from its use. In some cases, renal failure also developed. (From Martindale, The Extra Pharmacopoeia, 30th ed, p266)

Wissenschaftliche Forschungsanwendungen

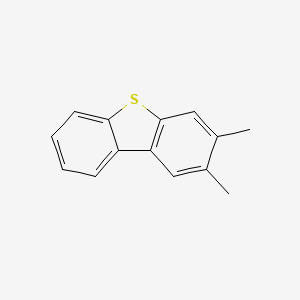

Bioactivation Pathways and Toxicophores

Nomifensine maleate, an antidepressant, has been studied for its potential bioactivation pathways. Research indicates that it undergoes bioactivation in human and animal hepatocytes and liver microsomes, leading to the formation of glutathione (GSH) conjugates. These GSH adducts are formed primarily through aniline and arene oxidation. This bioactivation is significant in understanding the potentially reactive metabolites and toxicophores of nomifensine, which may contribute to its toxicity (Yu et al., 2010).

Influence on Monoaminergic Neurons

Nomifensine has been shown to potently inhibit the reuptake of norepinephrine and dopamine, affecting the firing of monoaminergic neurons. Studies on male Sprague-Dawley rats demonstrate that nomifensine directly acts upon dopamine and norepinephrine neurons. This inhibition is significant for understanding its antidepressant mechanism of action and its potential use in treating depression (Katz et al., 2010).

Effects on Neurotransmitter Concentrations

Chronic treatment with nomifensine has been observed to alter extracellular concentrations of dopamine and acetylcholine in different brain areas in rats. The treatment increases dopamine concentration in the striatum and nucleus accumbens, while acetylcholine concentrations increase in the striatum. These findings contribute to understanding the effects of dopamine uptake inhibition on neurotransmitter dynamics in the brain (Hernandez et al., 2008).

Pharmacological and Therapeutic Efficacy

Nomifensine's pharmacological properties and therapeutic efficacy in depressive illness have been reviewed. It is distinct from other antidepressants in its strong inhibition of dopamine and noradrenaline reuptake and weak inhibition of serotonin uptake. Its efficacy in depressive illness is comparable to other antidepressants, with fewer side effects. Understanding these properties is essential for considering nomifensine as a potential therapeutic option (Brogden et al., 2012).

Metabolic Pathways and Toxicity

Studies have shown that nomifensine is metabolized into various hydroxylated metabolites and a dihydroisoquinolinium ion metabolite. This metabolic transformation is essential in understanding the mechanisms behind nomifensine's adverse reactions, such as hemolytic anemia and hepatotoxicity (Obach & Dalvie, 2006).

Amplification of Dopamine Signals

Nomifensine has been found to amplify dopamine signals in the ventral striatum of rats. This effect emphasizes the dopaminergic origin of these signals and contributes to understanding the heterogeneity of dopamine transients in the brain (Robinson & Wightman, 2004).

Eigenschaften

| 24524-90-1 | |

Molekularformel |

C20H22N2O4 |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

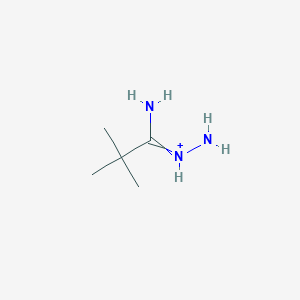

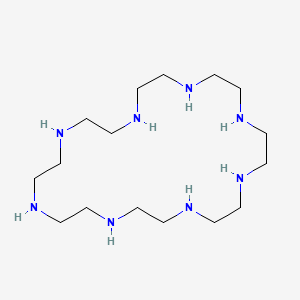

(Z)-4-hydroxy-4-oxobut-2-enoate;2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium-8-amine |

InChI |

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

GEOCVSMCLVIOEV-BTJKTKAUSA-N |

Isomerische SMILES |

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)[O-])\C(=O)O |

SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Kanonische SMILES |

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)[O-])C(=O)O |

| 32795-47-4 24524-90-1 |

|

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

24526-64-5 (Parent) |

Synonyme |

Hoe 984 Hoe-984 Hoe984 Linamiphen Maleate, Nomifensine Merital Nomifensin Nomifensine Nomifensine Maleate Nomifensine Maleate (1:1) |

Herkunft des Produkts |

United States |

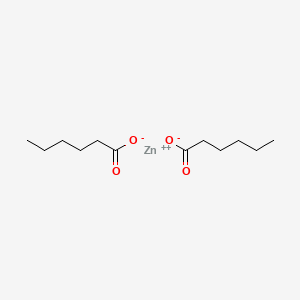

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

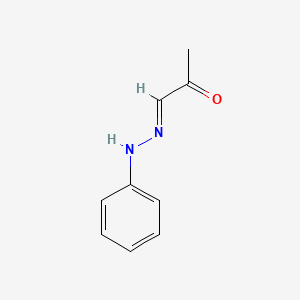

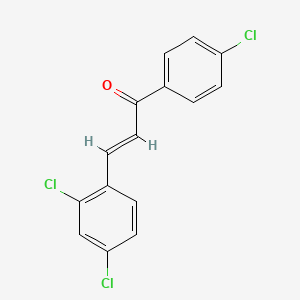

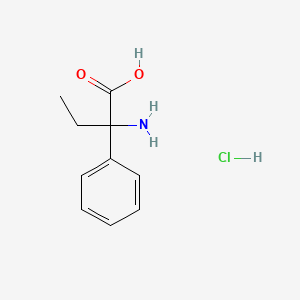

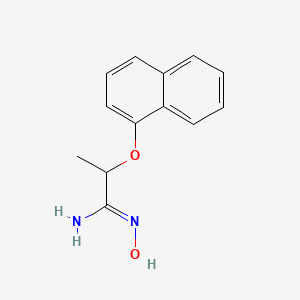

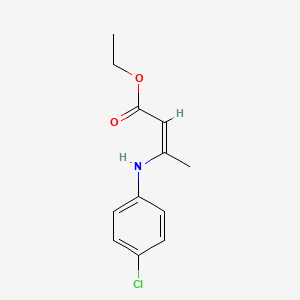

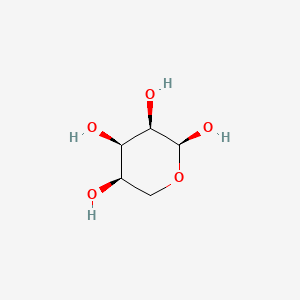

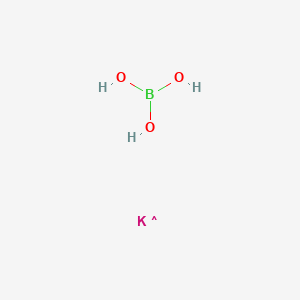

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.